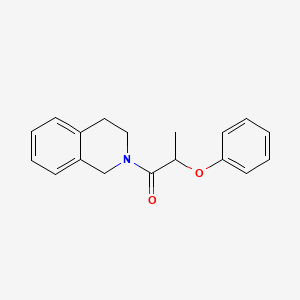![molecular formula C19H22N2O2S B3954715 N-{[(5-sec-butyl-2-hydroxyphenyl)amino]carbonothioyl}-3-methylbenzamide](/img/structure/B3954715.png)
N-{[(5-sec-butyl-2-hydroxyphenyl)amino]carbonothioyl}-3-methylbenzamide
説明
N-{[(5-sec-butyl-2-hydroxyphenyl)amino]carbonothioyl}-3-methylbenzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. Also known as BHAM, it is a potent inhibitor of bacterial protein synthesis and has been extensively studied for its mechanism of action and physiological effects.
作用機序
BHAM inhibits bacterial protein synthesis by binding to the bacterial ribosome and preventing the formation of the peptide bond between amino acids. BHAM binds to the A-site of the ribosome and prevents the binding of aminoacyl-tRNA, thereby inhibiting protein synthesis. BHAM has also been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. BHAM induces the release of cytochrome c from the mitochondria, which activates caspase-9 and subsequently caspase-3, leading to apoptosis.
Biochemical and Physiological Effects:
BHAM has been shown to have potent antibacterial activity against a wide range of gram-positive and gram-negative bacteria. It has also been shown to induce apoptosis in cancer cells and inhibit the aggregation of amyloid beta peptides, making it a potential therapeutic agent for Alzheimer's disease. BHAM has been shown to have low toxicity in vitro and in vivo, making it a promising candidate for further development.
実験室実験の利点と制限
One advantage of using BHAM in lab experiments is its potent antibacterial activity, which makes it a useful tool for studying bacterial protein synthesis. Another advantage is its ability to induce apoptosis in cancer cells, which makes it a useful tool for studying the mechanism of apoptosis. One limitation of using BHAM in lab experiments is its low solubility in aqueous solutions, which can make it difficult to work with. Another limitation is its potential toxicity, which requires careful handling and disposal.
将来の方向性
There are several future directions for the study of BHAM. One direction is the development of more potent and selective inhibitors of bacterial protein synthesis based on the structure of BHAM. Another direction is the investigation of the potential use of BHAM as an anticancer agent in combination with other chemotherapeutic agents. Furthermore, the potential use of BHAM in the treatment of Alzheimer's disease requires further investigation. Overall, BHAM is a promising compound with potential applications in various fields of scientific research.
科学的研究の応用
BHAM has been extensively studied for its potential applications in various fields of scientific research. It is a potent inhibitor of bacterial protein synthesis and has been shown to have antibacterial activity against a wide range of gram-positive and gram-negative bacteria. BHAM has also been studied for its potential use as an anticancer agent due to its ability to induce apoptosis in cancer cells. Furthermore, BHAM has been investigated for its potential use in the treatment of Alzheimer's disease due to its ability to inhibit the aggregation of amyloid beta peptides.
特性
IUPAC Name |
N-[(5-butan-2-yl-2-hydroxyphenyl)carbamothioyl]-3-methylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2S/c1-4-13(3)14-8-9-17(22)16(11-14)20-19(24)21-18(23)15-7-5-6-12(2)10-15/h5-11,13,22H,4H2,1-3H3,(H2,20,21,23,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHBNHNPVFNCZLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC(=C(C=C1)O)NC(=S)NC(=O)C2=CC=CC(=C2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



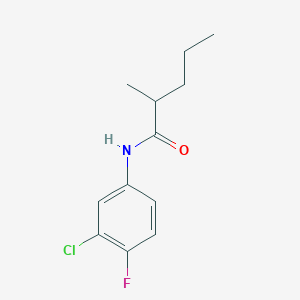
![2,2,4-trimethyl-1-({[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)-4-phenyl-1,2,3,4-tetrahydroquinoline](/img/structure/B3954646.png)
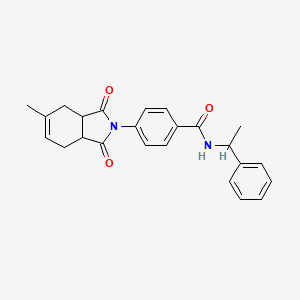
![3-(diphenylmethyl)-5-{[2-(2-methoxyphenyl)-1-pyrrolidinyl]methyl}-1,2,4-oxadiazole](/img/structure/B3954661.png)
![2-{3-[1-(2-methoxybenzyl)-1H-pyrazol-3-yl]phenyl}pyrazine](/img/structure/B3954664.png)
![2-[(4-methoxyphenyl)amino]-1,4-bis(4-methylphenyl)-2-butene-1,4-dione](/img/structure/B3954672.png)
![1-(4-isopropylphenyl)-3-[(4-phenyl-2-quinazolinyl)thio]-2,5-pyrrolidinedione](/img/structure/B3954684.png)
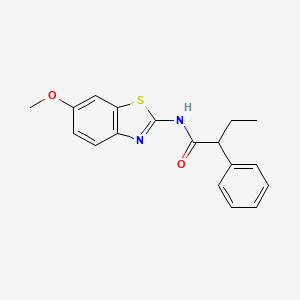
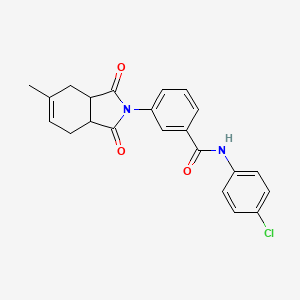
![6-benzyl-3,3-dimethyl-2,3,4,7-tetrahydro-1H-indolo[2,3-c]quinolin-1-one hydrochloride](/img/structure/B3954707.png)
![methyl (2S,4R)-4-({[(2-fluorobenzyl)amino]carbonyl}amino)-1-methylpyrrolidine-2-carboxylate](/img/structure/B3954723.png)
![N-[3-(4-bromophenyl)-3-oxopropyl]threonine](/img/structure/B3954728.png)
![ethyl 4-{[3-(aminocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}-4-oxobutanoate](/img/structure/B3954731.png)
